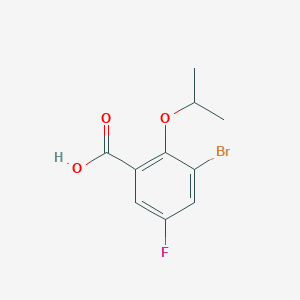

3-Bromo-5-fluoro-2-isopropoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-5(2)15-9-7(10(13)14)3-6(12)4-8(9)11/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZXMPMMDIRVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 3 Bromo 5 Fluoro 2 Isopropoxybenzoic Acid

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. The analysis for 3-bromo-5-fluoro-2-isopropoxybenzoic acid involves several key disconnections.

Disconnection Strategies for Carboxylic Acid Functionality

The most logical initial disconnection involves the carboxylic acid group. This can be achieved through a functional group interconversion (FGI), envisioning the carboxyl group arising from the oxidation of a methyl group or the hydrolysis of a nitrile. Alternatively, a more direct approach involves the carboxylation of an organometallic species, such as a Grignard or organolithium reagent, which can be formed at the C1 position of the benzene (B151609) ring.

Another common strategy is to introduce the carboxyl group via a Sandmeyer reaction from a corresponding aniline (B41778) derivative. However, given the other substituents, this might be a less favorable approach due to potential side reactions.

Approaches for Halogen Introduction (Bromine and Fluorine)

The introduction of the bromine and fluorine atoms onto the aromatic ring is a critical aspect of the synthesis. The directing effects of the existing substituents must be carefully considered.

Bromination: The bromo group at the C3 position can be introduced via electrophilic aromatic substitution. The isopropoxy group is an ortho-, para-director, while the carboxyl and fluoro groups are meta-directors. The interplay of these directing effects will determine the feasibility and regioselectivity of the bromination step.

Fluorination: The fluorine atom at the C5 position can be introduced using several methods. A common approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an aniline precursor. Alternatively, nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a dinitro-substituted arene, could be a viable, though likely more complex, route.

Strategies for Isopropoxy Group Incorporation

The isopropoxy group at the C2 position is typically introduced via a Williamson ether synthesis. This involves the reaction of a phenoxide with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. The formation of the phenoxide requires a precursor with a hydroxyl group at the C2 position.

Classical and Contemporary Synthetic Routes to the Compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed. These routes primarily fall into two categories: those relying on electrophilic aromatic substitution and those utilizing nucleophilic aromatic substitution pathways.

Synthesis via Electrophilic Aromatic Substitution

A plausible route starting from a commercially available substituted phenol (B47542) is outlined below. This pathway relies on the directing effects of the substituents to achieve the desired substitution pattern.

Proposed Synthetic Route:

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | 3-Fluoro-2-nitrophenol | Isopropyl bromide, K₂CO₃, Acetone | 1-Fluoro-2-isopropoxy-3-nitrobenzene |

| 2 | 1-Fluoro-2-isopropoxy-3-nitrobenzene | Fe, HCl or H₂, Pd/C | 3-Fluoro-2-isopropoxyaniline |

| 3 | 3-Fluoro-2-isopropoxyaniline | 1. NaNO₂, HBF₄, 0°C; 2. Heat | 1-Bromo-3-fluoro-2-isopropoxybenzene |

| 4 | 1-Bromo-3-fluoro-2-isopropoxybenzene | 1. Mg, THF; 2. CO₂; 3. H₃O⁺ | This compound |

This route strategically introduces the isopropoxy group first, followed by reduction of the nitro group to an amine, which then serves as a handle for the introduction of bromine via a Sandmeyer-type reaction. Finally, formation of a Grignard reagent and subsequent carboxylation yields the target molecule.

Synthesis via Nucleophilic Aromatic Substitution Pathways

An alternative approach could involve nucleophilic aromatic substitution (SNAr) to introduce the isopropoxy group. This would typically require a starting material with strong electron-withdrawing groups ortho and/or para to a leaving group.

While a complete SNAr-based synthesis is less direct for this specific target, a key step could involve the displacement of a fluoride (B91410) or nitro group by isopropoxide. For instance, a precursor like 2,5-difluoro-3-bromobenzoic acid could potentially undergo selective nucleophilic substitution of the C2-fluorine by isopropoxide, driven by the steric and electronic environment. However, achieving high selectivity in such reactions can be challenging.

A patent for a related compound, 5-bromo-3-fluoro-2-methylbenzoate, describes a method involving the diazotization of 2-methyl-3-amino-5-bromobenzoate followed by reaction with hexafluorophosphoric acid and sodium nitrite. google.com This suggests that similar Sandmeyer-type reactions are viable for related structures and could be adapted for the synthesis of this compound.

Multi-step Convergent and Linear Synthesis Approaches

The synthesis of a multi-substituted aromatic compound like this compound is typically achieved through a multi-step process. Both linear and convergent strategies can be conceptually designed for its preparation.

A linear synthesis approach involves the sequential modification of a single starting material through a series of reactions until the final product is obtained. For this compound, a plausible linear route could commence with a commercially available fluorobenzoic acid derivative. The synthetic sequence would involve the regioselective introduction of the bromo and isopropoxy groups, followed by the final functional group transformations.

A hypothetical linear synthetic pathway might involve the following steps:

Bromination: Introduction of a bromine atom onto the aromatic ring of a suitable fluorobenzoic acid precursor. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

Hydroxylation: Introduction of a hydroxyl group, which can later be converted to the isopropoxy group. This might be achieved through a nucleophilic aromatic substitution or a Sandmeyer-type reaction on an amino precursor.

Etherification: Conversion of the hydroxyl group to the isopropoxy ether via Williamson ether synthesis, reacting the phenol with an isopropyl halide in the presence of a base.

Carboxylic Acid Formation/Modification: If the starting material does not already contain the benzoic acid moiety, this would be the final step, potentially through the oxidation of a methyl group or the hydrolysis of a nitrile.

For this compound, a convergent approach might involve the synthesis of a (3-Bromo-5-fluoro-2-isopropoxyphenyl)boronic acid fragment cymitquimica.com and a suitable coupling partner. For instance, the pre-formed bromo-fluoro-isopropoxy benzene derivative could be coupled with a carboxylating agent in a final step.

The table below outlines a conceptual comparison of linear and convergent approaches for the synthesis of the target compound.

| Approach | Description | Potential Advantages | Potential Disadvantages |

| Linear Synthesis | Sequential modification of a single starting material. | Simpler to plan and execute for less complex targets. | Lower overall yield due to the multiplicative nature of step-wise losses. |

| Convergent Synthesis | Independent synthesis of key fragments followed by their coupling. | Higher overall yield; allows for the efficient synthesis of analogues. | Requires more complex planning and potentially more difficult coupling reactions. |

Optimization of Synthetic Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence reaction rates and selectivity. For instance, in bromination reactions, solvents such as dichloromethane, chloroform, or acetic acid-water mixtures are often employed. google.com The polarity and proticity of the solvent can affect the solubility of reactants and stabilize transition states, thereby influencing the reaction kinetics. For etherification reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically preferred as they can accelerate the rate of nucleophilic substitution.

Catalyst Selection and Reaction Efficiency

Many of the potential steps in the synthesis of this compound would likely require catalysis. For example, if a cross-coupling strategy is employed in a convergent synthesis, a palladium or copper catalyst would be essential. nih.govmdpi.com The choice of ligand on the metal catalyst is critical for achieving high efficiency and selectivity. For bromination, Lewis acids like FeBr₃ or AlCl₃ can be used to polarize the bromine molecule and enhance its electrophilicity. google.com The efficiency of these catalysts is often dependent on the specific substrate and reaction conditions.

Temperature and Pressure Optimization

Temperature is a critical parameter to control in organic synthesis. For many of the steps, such as bromination or diazotization in a Sandmeyer-type reaction, low temperatures (e.g., -20°C to 0°C) are often required to prevent side reactions and decomposition of unstable intermediates. google.com Conversely, etherification and cross-coupling reactions may require elevated temperatures to proceed at a reasonable rate. Pressure is generally less of a critical parameter for the likely reactions involved, unless gaseous reagents are used.

The following table provides a hypothetical overview of optimization parameters for a key synthetic step.

| Reaction Step | Parameter | Conditions to Optimize | Rationale |

| Bromination | Solvent | Halogenated solvents, acetic acid | To enhance solubility and control reactivity. |

| Catalyst | FeBr₃, AlCl₃ | To increase the electrophilicity of the brominating agent. | |

| Temperature | 0°C to 25°C | To balance reaction rate with selectivity and prevent over-bromination. | |

| Etherification | Solvent | DMF, Acetonitrile | To accelerate the Sₙ2 reaction. |

| Base | K₂CO₃, NaH | To ensure complete deprotonation of the hydroxyl group. | |

| Temperature | 25°C to 80°C | To achieve a reasonable reaction rate without decomposition. |

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact and enhance sustainability.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those with low atom economy, like substitution and elimination reactions, which generate stoichiometric byproducts.

A simplified atom economy calculation for a hypothetical final coupling step is presented below.

| Reactants | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Atom Economy (%) |

| Fragment A + Fragment B | Sum of Molar Masses | This compound | ~277.1 g/mol | (Molar Mass of Product / Sum of Molar Masses of Reactants) x 100 |

By carefully selecting synthetic routes and optimizing reaction conditions, the synthesis of this compound can be designed to be more efficient and environmentally benign.

Solvent Minimization and Replacement Strategies

Solvent replacement is a primary strategy, with a focus on using more environmentally benign alternatives. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. psu.edu Research has demonstrated successful bromination reactions of aromatic compounds in aqueous media, which can also simplify the separation of products. psu.edu Similarly, green protocols for the oxidation of aldehydes to carboxylic acids have been developed using water as the reaction medium, often in conjunction with a recyclable catalyst. mdpi.com

Another powerful approach is the adoption of solvent-free reaction conditions. For transformations like esterification, which is related to the etherification step required for the target molecule, catalyst- and solvent-free methods have been developed. researchgate.net Grinding solid reactants together, sometimes with gentle heating, can promote reactions without the need for any solvent, as demonstrated in the synthesis of benzilic acid from benzil (B1666583) and sodium hydroxide. wjpmr.com Advanced process technologies also contribute significantly to solvent minimization. Continuous flow microreactors, for instance, use substantially smaller volumes of solvents and reagents compared to batch processes and allow for precise control over reaction conditions, which can enhance yield and reduce waste. nih.govacs.org

Table 1: Solvent Replacement Strategies in the Synthesis of Benzoic Acid Derivatives

| Reaction Step | Conventional Solvents | Greener Alternatives / Strategies | Rationale / Benefit |

|---|---|---|---|

| Bromination | Dichloromethane, Acetonitrile, Acetic Acid psu.eduresearchgate.net | Water, Solvent-free conditions, Continuous flow processing psu.edunih.gov | Reduces use of hazardous/volatile organic solvents; simplifies product isolation. psu.edu |

| Fluorination | Toluene, Dioxane, N-methylpyrrolidinone (NMP) researchgate.net | Alternative benign solvents, Phase-transfer catalysis | Avoids toxic and high-boiling point solvents which are difficult to remove. |

| Etherification | Nitromethane, Dichloromethane researchgate.netorganic-chemistry.org | Solvent-free conditions, Phase-transfer catalysis researchgate.net | Eliminates solvent use, potentially reducing purification steps. researchgate.net |

| Oxidation (e.g., from Toluene or Benzaldehyde) | Acetic Acid researchgate.net | Water, Supercritical CO2 | Water is non-toxic and non-flammable; CO2 allows for easy, non-thermal separation. psu.edu |

Waste Reduction and By-product Management

Effective waste management in chemical synthesis begins with process design aimed at preventing waste generation, a core principle of green chemistry. wjpmr.com This involves maximizing atom economy, utilizing catalytic instead of stoichiometric reagents, and designing processes that minimize the formation of side products.

The choice of reagents is also fundamental to waste reduction. Traditional bromination often uses molecular bromine (Br₂), a toxic and hazardous substance. nih.gov A greener alternative involves the in situ generation of the brominating agent. For example, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) in a continuous flow system generates bromine only as needed, drastically improving safety and minimizing waste. nih.gov

Catalyst selection plays a pivotal role. The ideal green catalyst is highly efficient, selective, and recyclable. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture by filtration and reused, reducing catalyst waste and preventing contamination of the final product. researchgate.net For instance, research into the oxidation of aldehydes to carboxylic acids has identified selenium-containing catalysts that can be used in an aqueous medium and recycled multiple times without significant loss of activity. mdpi.com Furthermore, the emerging field of enzymatic catalysis offers highly selective transformations under mild conditions, which can significantly reduce both by-product formation and energy consumption. skyquestt.com

Table 2: Waste Reduction and Management in Synthetic Chemistry

| Source of Waste / By-product | Example | Reduction or Management Strategy | Green Chemistry Principle |

|---|---|---|---|

| Reaction By-products | Incomplete oxidation (e.g., Benzaldehyde from Toluene) researchgate.net | Use of selective catalysts (e.g., Cobalt acetate); Optimization of reaction conditions (temperature, pressure). researchgate.net | Catalysis, Real-time analysis for process control. |

| Hazardous Reagents | Use of molecular bromine (Br₂) for bromination. nih.gov | In-situ generation of bromine from NaOCl and HBr/KBr in a flow reactor. nih.gov | Safer Chemistry. |

| Catalyst Waste | Homogeneous catalysts lost during workup. | Employing recyclable heterogeneous catalysts; Use of biocatalysts (enzymes). researchgate.netmdpi.com | Catalysis, Use of Renewable Feedstocks. |

| Solvent Waste | Use of volatile organic solvents for reaction and purification. google.com | Replacement with benign solvents (e.g., water); Adoption of solvent-free methods; Use of continuous flow reactors. psu.eduacs.org | Safer Solvents and Auxiliaries. |

| Poor Atom Economy | Multi-step synthesis with protecting groups. | Designing synthetic routes with fewer steps; Utilizing catalytic C-H activation to avoid functional group interconversions. | Atom Economy, Reduce Derivatives. |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the reactivity of this compound, enabling a variety of derivatizations essential for the construction of more complex molecules.

The conversion of the carboxylic acid to an ester is a fundamental transformation. While specific literature on the esterification of this compound is not prevalent, the reaction can be readily achieved using standard methods. Esters are organic compounds formed when an acid, typically a carboxylic acid, reacts with an alcohol, eliminating water. cymitquimica.com

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, reaction with a coupling agent or conversion to the acid chloride followed by treatment with an alcohol provides a milder approach to ester formation.

The reverse reaction, ester hydrolysis, can be accomplished under either acidic or basic conditions to regenerate the carboxylic acid. Basic hydrolysis, or saponification, is typically irreversible and is often used to produce the carboxylate salt.

A related compound, 5-bromo-2,4-difluorobenzoic acid, has been shown to undergo esterification with alcohol, followed by purification via rectification and subsequent hydrolysis back to the high-purity acid. acs.org This process highlights the utility of esterification for both protection and purification purposes.

Table 1: General Conditions for Esterification and Hydrolysis

| Reaction | Reagents | Solvent | Conditions |

| Fischer-Speier Esterification | Alcohol, H₂SO₄ (cat.) | Excess Alcohol | Reflux |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Anhydrous, non-protic | Room Temp to Reflux |

| Esterification (from Acid Chloride) | Alcohol, Base (e.g., Pyridine) | Anhydrous, non-protic | 0 °C to Room Temp |

| Basic Hydrolysis (Saponification) | NaOH or KOH | Water/Alcohol mixture | Room Temp to Reflux |

| Acidic Hydrolysis | H₃O⁺ | Water | Reflux |

The formation of an amide bond is another critical transformation of the carboxylic acid group. This reaction is central to the synthesis of a vast array of pharmaceuticals and biologically active compounds. youtube.com Direct dehydrative amidation, while an ideal "green" method, often requires a coupling reagent to facilitate the reaction between the carboxylic acid and an amine. cymitquimica.com

Common coupling reagents used for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as onium salts such as HATU and HBTU. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. In the context of peptide synthesis, these coupling methods are employed to link amino acids together, with careful consideration to avoid racemization. researchgate.netchembuyersguide.com

While specific examples detailing the amidation of this compound are not widely documented, its structural motifs are found in intermediates for complex pharmaceutical agents. For instance, the amide coupling of amine salts with benzoic acid derivatives is a key step in the synthesis of certain enzyme inhibitors. cymitquimica.com

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Typical Co-reagent/Additive |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt |

| Onium Salts (Aminium/Uronium) | HATU, HBTU, HCTU | Base (e.g., DIPEA) |

| Onium Salts (Phosphonium) | PyBOP, PyAOP | Base (e.g., DIPEA) |

The carboxylic acid moiety can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LAH) are typically required to reduce a carboxylic acid directly to a primary alcohol. The reaction is usually performed in an anhydrous ether solvent.

A milder approach involves the use of borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BMS), which also effectively reduces carboxylic acids to primary alcohols. An alternative two-step process involves the conversion of the carboxylic acid to an ester or acid chloride, which can then be reduced to an alcohol using agents like sodium borohydride (B1222165) or LAH. For example, a process for producing 5-Fluoro-1-(2R, 5S)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine involves the reduction of a related ester with sodium borohydride. cymitquimica.com

The reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than the starting carboxylic acid. This transformation typically requires the carboxylic acid to be converted to a derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a less reactive reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H).

Reactivity of Aryl Halides (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the aromatic ring of this compound opens up a wide range of possibilities for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-F bonds allows for selective transformations. Generally, the C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. cymitquimica.com This reaction is widely used in the synthesis of biaryls and other conjugated systems.

The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the order I > Br > Cl >> F. This selectivity allows for the preferential reaction at the C-Br bond of this compound, leaving the C-F bond intact for potential subsequent transformations. The reaction is typically carried out in the presence of a base, such as sodium carbonate, potassium phosphate (B84403), or cesium fluoride, and a palladium catalyst with appropriate ligands.

While specific Suzuki-Miyaura reactions of this compound are not extensively reported, numerous examples exist for structurally similar compounds. For instance, various aryl bromides are routinely coupled with a wide range of arylboronic acids and esters under palladium catalysis. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and selectivity.

Table 3: Key Components of the Suzuki-Miyaura Reaction

| Component | Examples |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | PPh₃, Buchwald ligands (e.g., RuPhos), NHC ligands |

| Base | K₂CO₃, K₃PO₄, CsF, NaOH |

| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

Similar to the Suzuki-Miyaura reaction, the reactivity of the halide in Sonogashira coupling follows the trend I > Br > Cl, allowing for selective coupling at the C-Br bond of this compound. The reaction is typically performed in the presence of a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent.

While direct examples for this compound are scarce, the Sonogashira coupling of various bromo-pyridines and other aryl bromides with terminal alkynes is well-established. A method for CuI-catalyzed Sonogashira cross-coupling reaction has been disclosed, highlighting the ongoing development in this field.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This reaction is a versatile tool for the arylation of olefins.

The C-Br bond of this compound is a suitable electrophile for the Heck reaction. The reaction typically employs a palladium catalyst, a base (such as triethylamine or potassium carbonate), and often a phosphine (B1218219) ligand. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors. A method for the chemoselective Heck reaction of 3-bromoindazoles has been developed, showcasing the utility of this reaction for bromo-substituted heterocycles.

Table 4: General Conditions for Sonogashira and Heck Reactions

| Reaction | Catalyst System | Base | Substrates |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, DIPEA) | Aryl/Vinyl Halide + Terminal Alkyne |

| Heck Reaction | Pd catalyst (e.g., Pd(OAc)₂, Pd/C) | Inorganic or Organic Base (e.g., K₂CO₃, Et₃N) | Aryl/Vinyl Halide + Alkene |

Buchwald–Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly effective for coupling aryl halides with a broad range of primary and secondary amines, offering a significant advantage over traditional methods that often require harsh conditions and have limited functional group tolerance. wikipedia.orgorganic-chemistry.org

For this compound, the carbon-bromine bond is the primary site for this transformation, as C-Br bonds are more reactive than C-F bonds in palladium-catalyzed cross-coupling reactions. The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination on this substrate depends on the careful selection of the catalyst system (a palladium precursor and a supporting ligand) and the base. Modern catalyst systems, often employing sterically hindered phosphine ligands, are capable of coupling a wide variety of amines and aryl halides under relatively mild conditions. wikipedia.orgnih.gov Given the presence of a free carboxylic acid, a sufficiently strong base is required not only to facilitate the catalytic cycle but also to deprotonate the acidic proton. Bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.

Table 1: Representative Buchwald-Hartwig Amination of this compound

| Amine | Palladium Precursor | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Primary Amine (R-NH₂) | Pd₂(dba)₃ or Pd(OAc)₂ | Biarylphosphine Ligand (e.g., XPhos, RuPhos) | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 3-Alkylamino-5-fluoro-2-isopropoxybenzoic acid |

| Secondary Amine (R₂NH) | Pd₂(dba)₃ or Pd(OAc)₂ | Biarylphosphine Ligand (e.g., BrettPhos) | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 3-Dialkylamino-5-fluoro-2-isopropoxybenzoic acid |

Note: This table represents plausible reaction conditions based on general principles of the Buchwald-Hartwig amination. Specific conditions may vary.

Lithium-Halogen Exchange and Subsequent Reactions

Lithium-halogen exchange is a fundamental organometallic reaction used to convert organic halides into highly reactive organolithium species. wikipedia.org This reaction is typically very fast, especially for aryl bromides and iodides, and proceeds by treatment with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl, making the bromine atom on this compound susceptible to this transformation while the fluorine atom remains unaffected. wikipedia.orgprinceton.edu

A significant challenge in performing a lithium-halogen exchange on this substrate is the presence of the acidic carboxylic acid proton. Organolithium reagents are strong bases and will rapidly deprotonate the carboxylic acid. Therefore, at least two equivalents of the organolithium reagent are required: the first to deprotonate the acid, and the second to perform the lithium-halogen exchange. nih.gov

Alternatively, a protocol involving a combination of a Grignard reagent (like i-PrMgCl) and n-BuLi can be employed to achieve selective bromine-metal exchange on substrates bearing acidic protons under non-cryogenic conditions. nih.gov Once formed, the resulting aryllithium species is a potent nucleophile and can be reacted with a variety of electrophiles to install new functional groups at the 3-position.

Scheme 1: Lithium-Halogen Exchange and Subsequent Electrophilic Quench

Table 2: Potential Products from Lithium-Halogen Exchange and Electrophilic Trapping

| Electrophile | Reagent Example | Product Functional Group at C3 |

|---|---|---|

| Proton | H₂O | -H (Debromination) |

| Aldehyde/Ketone | RCHO / RCOR' | -C(OH)R / -C(OH)RR' |

| Carbon Dioxide | CO₂ (gas) | -COOH |

| Alkyl Halide | R-X | -R |

Transformations of the Isopropoxy Functional Group

Ether Cleavage Reactions

Ethers are generally stable and unreactive towards many reagents. pressbooks.pub However, the carbon-oxygen bond of an ether can be cleaved under strongly acidic conditions. pressbooks.pubwikipedia.org For aryl alkyl ethers like this compound, this cleavage is typically achieved using strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.org

The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic substitution reaction. Because nucleophilic attack on an sp²-hybridized aromatic carbon is highly disfavored, the halide nucleophile (Br⁻ or I⁻) will attack the less hindered alkyl carbon of the ether. libretexts.orglibretexts.org In this case, the nucleophile attacks the isopropyl group via an Sₙ2 or Sₙ1 mechanism, leading to the formation of a phenol and an alkyl halide. pressbooks.publibretexts.org The secondary nature of the isopropyl group means the reaction could proceed through a mixture of pathways, but the products will be consistent.

This reaction effectively converts the isopropoxy group into a hydroxyl group, yielding 3-bromo-5-fluoro-2-hydroxybenzoic acid and 2-bromopropane or 2-iodopropane.

Potential for Isopropoxy Rearrangements

While direct cleavage is the most common transformation for simple alkyl ethers under acidic or basic conditions, the potential for rearrangement exists under specific thermal or catalytic conditions. However, well-known ether rearrangements like the Claisen rearrangement (for allyl aryl ethers) or the Fries rearrangement (for aryl esters) are not directly applicable to a simple saturated alkyl ether like the isopropoxy group. There is no widely documented, high-yielding rearrangement specific to the isopropoxy group on this type of aromatic system under standard laboratory conditions. Any potential rearrangement would likely require specialized catalysts or high-energy conditions and would likely compete with ether cleavage or decomposition pathways. Therefore, this remains a hypothetical transformation rather than a synthetically practical one for this molecule.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Directing Effects of Substituents

The regioselectivity of further substitution on the benzene ring of this compound is governed by the cumulative electronic effects of the four existing substituents. In electrophilic aromatic substitution (EAS), the incoming electrophile will preferentially attack the position that is most activated and where the resulting carbocation intermediate is most stabilized. libretexts.orglumenlearning.com

The directing effects of the individual substituents are as follows:

-O-iPr (Isopropoxy): This is a strongly activating group due to the resonance donation of the oxygen's lone pairs into the ring. It is a powerful ortho, para-director. libretexts.orgpressbooks.pub

-COOH (Carboxylic Acid): This is a deactivating group through both inductive and resonance effects (the carbonyl group withdraws electron density). It is a meta-director. libretexts.orglibretexts.org

The two available positions for substitution are C4 and C6. We can analyze the directing influence of each substituent on these positions:

Position C4: This position is para to the strongly activating isopropoxy group, ortho to the fluoro group, and meta to both the bromo and carboxylic acid groups.

Position C6: This position is ortho to the isopropoxy group, ortho to the bromo group, meta to the fluoro group, and ortho to the deactivating carboxylic acid group.

Considering these effects, the isopropoxy group is the most powerful activating director on the ring . pressbooks.pub It strongly activates both the C4 (para) and C6 (ortho) positions. However, the C6 position is sterically hindered by the adjacent bulky isopropoxy and bromo groups. Furthermore, the C6 position is ortho to the deactivating carboxylic acid group, which would destabilize the transition state for electrophilic attack.

Therefore, electrophilic aromatic substitution is most likely to occur at the C4 position . This position benefits from the powerful para-directing effect of the activating isopropoxy group and is less sterically encumbered than the C6 position.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Effect on Ring Reactivity | Directing Influence | Preferred Positions |

|---|---|---|---|

| -O-iPr | Activating | ortho, para | C4, C6 |

| -F | Deactivating | ortho, para | C4, C2 |

| -Br | Deactivating | ortho, para | C2, C4 |

| -COOH | Deactivating | meta | C3, C5 |

Article on this compound Forthcoming; Insufficient Data Currently Available

Efforts to compile a detailed scientific article on the chemical reactivity and transformational chemistry of this compound have been postponed due to a lack of available research data. Specifically, in-depth information regarding the regioselectivity, stereoselectivity, and chemo- and regioselective functionalization of this compound is not presently found in accessible scientific literature.

A comprehensive review of existing chemical databases and scholarly articles has revealed a significant gap in the experimental data for this compound. While the compound is available from commercial suppliers, indicating its use in some capacity, likely as a building block in proprietary research, peer-reviewed studies detailing its specific reaction pathways and selectivity have not been published.

The planned article was to be structured around the following key areas:

Chemical Reactivity and Transformational Chemistry of 3 Bromo 5 Fluoro 2 Isopropoxybenzoic Acid

Chemo- and Regioselective Functionalization Strategies:This subsection was intended to focus on strategies to selectively modify one functional group in the presence of others. For example, methods to achieve selective reaction at the carboxylic acid (e.g., amidation, esterification) without disturbing the aryl bromide, or vice-versa, would have been presented. Furthermore, ortho-lithiation strategies, directed by either the isopropoxy or the carboxylate group, would be a critical aspect of regioselective functionalization, allowing for the introduction of new substituents at specific positions on the aromatic ring. The competition between these directing groups and the influence of the bromo and fluoro substituents would have been a key area of analysis.

Without access to experimental results, including reaction schemes, yields, and spectroscopic data for the products of such transformations, any discussion would be purely theoretical and would not meet the standards of a scientifically rigorous article.

Further research and publication in the field are required before a comprehensive and authoritative article on the chemical reactivity of 3-bromo-5-fluoro-2-isopropoxybenzoic acid can be written.

Role As a Versatile Synthetic Intermediate and Building Block

Precursor for Advanced Organic Scaffolds and Heterocyclic Systems

The structural motifs of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid serve as a foundational platform for the synthesis of a wide array of complex organic structures, particularly heterocyclic systems which are prevalent in pharmaceuticals and functional materials.

While direct examples of the use of this compound in the synthesis of nitrogen-containing heterocycles are not extensively documented in publicly available literature, the inherent reactivity of its bromo and carboxylic acid functionalities suggests its potential as a precursor for various nitrogenous ring systems. For instance, the bromine atom can participate in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to introduce nitrogen-based substituents. Subsequent intramolecular cyclization, potentially involving the carboxylic acid group or its derivatives, could lead to the formation of heterocycles like quinazolinones or benzodiazepines. The principles of synthesizing nitrogen-containing heterocycles are well-established, often relying on the strategic introduction of nitrogen nucleophiles and subsequent ring-closing reactions.

The synthesis of oxygen- and sulfur-containing heterocycles can be envisioned through various synthetic strategies starting from this compound. For example, intramolecular O-arylation via nucleophilic substitution of the fluorine atom by a strategically placed hydroxyl group, or through copper- or palladium-catalyzed cyclization involving the bromine atom, could yield substituted benzofurans. Similarly, the construction of sulfur-containing heterocycles like benzothiazoles could be achieved by reacting derivatives of the benzoic acid with appropriate sulfur-containing reagents, followed by cyclization. The synthesis of related benzothiazole (B30560) structures often involves the coupling of bromo-anilines with sulfur sources, a strategy that could be adapted for derivatives of the title compound.

Application in Parallel Synthesis and Combinatorial Libraries

The attributes of this compound make it a suitable candidate for the construction of compound libraries for high-throughput screening in drug discovery. Its multiple points of diversification allow for the rapid generation of a multitude of structurally related compounds.

Although specific examples of the use of this compound in solid-phase organic synthesis (SPOS) are not readily found in the literature, its structure is amenable to this technology. The carboxylic acid group can be anchored to a solid support, allowing for subsequent chemical transformations on the aromatic ring. For example, the bromine atom could be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, with a diverse set of building blocks. After the desired transformations, the final products can be cleaved from the solid support, facilitating purification.

Solution-phase parallel synthesis offers another avenue for leveraging this compound for library generation. By employing automated synthesis platforms, the compound can be reacted in an array of parallel reactors with different reactants. For instance, the carboxylic acid can be converted to a series of amides using a variety of amines, while the bromine atom can be simultaneously or sequentially functionalized through cross-coupling reactions. This approach allows for the efficient creation of a library of analogs with diverse substituents at these two positions.

Integration into Complex Natural Product Synthesis Pathways

While there is no direct evidence in the reviewed literature of the integration of this compound into the total synthesis of complex natural products, its structural features suggest its potential as a key fragment for such endeavors. Many natural products contain highly substituted aromatic rings, and this compound could serve as a readily available starting material for the construction of such motifs. The ability to selectively functionalize the bromine and carboxylic acid groups would allow for the stepwise assembly of more complex intermediates en route to a natural product target.

Utility in the Development of New Reagents and Catalysts

While there is no direct evidence of its use in this capacity, substituted aromatic compounds are sometimes used as ligands for metal catalysts or as precursors to specialized reagents. The specific electronic and steric properties of this compound could potentially be harnessed in the design of new catalytic systems or reagents for organic synthesis, although this remains a speculative application without direct research findings.

Structure Activity Relationship Sar Studies and Ligand Design Based on the Core Scaffold

Theoretical Frameworks for Structure-Activity Relationship Analysis

The analysis of Structure-Activity Relationships (SAR) for derivatives of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is founded on established theoretical principles that correlate a molecule's chemical structure with its biological activity. A primary framework for this analysis is the understanding that substituents on the aromatic ring can significantly influence the molecule's interaction with biological targets. iomcworld.com The electronic properties, hydrophobicity, and steric profile of the molecule are key determinants of its activity.

Quantitative Structure-Activity Relationship (QSAR) models represent a mathematical approach to this analysis. iomcworld.com These models aim to derive correlations between physicochemical properties of a series of compounds and their biological activities. For benzoic acid derivatives, these properties often include Hammett constants (for electronic effects), logP values (for hydrophilicity/hydrophobicity), and steric parameters like Taft constants. iomcworld.com

Rational Design Principles for Derivatives of this compound

The rational design of derivatives of this compound involves a systematic exploration of how different functional groups at various positions on the scaffold affect its interaction with a target protein.

The existing bromine, fluorine, and isopropoxy groups on the this compound scaffold provide a unique electronic and steric starting point. The bromine and fluorine atoms are electron-withdrawing, while the isopropoxy group is electron-donating and sterically bulky. Modifications to this scaffold can be systematically explored to enhance binding affinity and selectivity.

Table 1: Hypothetical Substituent Effects on the this compound Scaffold

| Position of Substitution | Original Group | Proposed Substituent | Expected Electronic Effect | Expected Steric Effect | Rationale |

| 3 | -Br | -Cl, -I | Halogen bonding potential | Minimal to moderate change | Fine-tuning halogen bond interactions with the target. |

| 5 | -F | -CH₃, -CN | Electron-donating to -withdrawing | Increased bulk | Probing the electronic requirements of the binding pocket. |

| 2 | -O-iPr | -O-Et, -O-cPr | Similar electron donation | Reduced bulk | Investigating the impact of steric bulk on conformational freedom. |

| 4 | -H | -NH₂, -OH | Electron-donating | Minimal change | Introducing hydrogen bond donors to form new interactions. |

| 6 | -H | -CH₃, -F | Electron-donating/-withdrawing | Increased bulk | Exploring steric tolerance and electronic effects at this position. |

This table presents a hypothetical exploration of substituent effects based on established medicinal chemistry principles.

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties of a lead compound without significantly altering its binding mode. For the this compound scaffold, various bioisosteric replacements can be considered.

Table 2: Potential Bioisosteric Replacements for Functional Groups on the this compound Scaffold

| Functional Group | Proposed Bioisostere | Rationale |

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide | The tetrazole and acylsulfonamide groups are common bioisosteres for carboxylic acids, maintaining the acidic proton necessary for key interactions while potentially improving metabolic stability and cell permeability. |

| Bromine (-Br) | Trifluoromethyl (-CF₃) | The trifluoromethyl group can mimic the steric bulk and electronic properties of bromine, potentially enhancing binding affinity through favorable interactions. |

| Fluorine (-F) | Hydroxyl (-OH), Cyano (-CN) | Replacing fluorine with a hydroxyl group can introduce a hydrogen bond donor, while a cyano group can act as a hydrogen bond acceptor, probing different interaction types within the binding site. |

| Isopropoxy (-O-iPr) | Cyclopropoxy, Thioether | These replacements can alter the lipophilicity and conformational preferences of the substituent, potentially leading to improved binding or pharmacokinetic profiles. |

This table outlines potential bioisosteric replacements based on common practices in drug design.

Computational Approaches to Ligand Design and Optimization

Computational chemistry provides powerful tools for the design and optimization of ligands based on the this compound scaffold. These methods allow for the prediction of binding modes and affinities, guiding synthetic efforts.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For derivatives of this compound, docking studies can elucidate how different substituents influence the binding pose and interaction energies. Scoring functions are then used to rank the docked poses, providing a qualitative estimate of binding affinity. nih.gov The analysis of docking results can reveal key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that contribute to binding. dntb.gov.ua

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex. nih.gov By simulating the movement of atoms over time, MD can assess the conformational stability of the ligand in the binding site and the persistence of key interactions identified through docking. nih.gov This method can help to refine the binding hypothesis and provide a more accurate estimation of the binding free energy.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For a molecule like this compound, a hypothetical pharmacophore model would likely include several key features.

Hypothetical Pharmacophore Features:

| Feature ID | Feature Type | Potential Contributing Groups |

| HBA1 | Hydrogen Bond Acceptor | Carboxylic acid oxygen |

| HBD1 | Hydrogen Bond Donor | Carboxylic acid hydrogen |

| ARO1 | Aromatic Ring | Phenyl ring |

| HAL1 | Halogen Bond Donor | Bromine atom |

| HAL2 | Halogen Bond Donor | Fluorine atom |

| HYD1 | Hydrophobic | Isopropoxy group |

This table represents a hypothetical pharmacophore model for this compound based on its structural components. Specific experimental or computational validation for this compound is not currently available in public literature.

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. unimi.it This process can be either structure-based, requiring the 3D structure of the target, or ligand-based, which uses the structure of known active molecules. unimi.it In the absence of a known target for this compound, a ligand-based virtual screening approach could be theoretically applied, using its own pharmacophore as a query to find other molecules with similar potential bioactivity.

A study on other benzoic acid derivatives demonstrated the use of structure-based virtual screening to identify potential inhibitors of Trypanosoma cruzi trans-sialidase, highlighting the utility of this approach for this class of compounds. nih.gov

Conformational Analysis and Molecular Flexibility

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. Conformational analysis of this compound would involve identifying its stable conformers and the energy barriers between them.

Key Torsional Angles for Conformational Analysis:

| Torsion Angle | Description | Expected Influence on Conformation |

| O=C-C-C(ring) | Defines the orientation of the carboxylic acid group relative to the phenyl ring. | The planarity of the carboxylic acid with the ring will be influenced by the bulky ortho-isopropoxy group. |

| C(ring)-O-C(isopropyl)-H | Defines the orientation of the isopropyl group. | This will impact the steric profile around the ortho position. |

This table outlines the principal torsional angles that would be investigated in a conformational analysis of this compound. Detailed computational or experimental analysis for this specific molecule is not publicly available.

The molecular flexibility, or the ability of a molecule to change its shape, is a critical factor in its interaction with a biological target. A molecule that is too rigid may not be able to adapt to the binding site, while a molecule that is too flexible may lose too much conformational entropy upon binding, leading to a weaker interaction. nih.gov The isopropoxy group in this compound provides a degree of flexibility that could be advantageous for binding to certain targets.

Computational methods such as molecular dynamics simulations could provide insights into the dynamic behavior and flexibility of this molecule in different environments. unimi.it Studies on other halogenated benzoic acids have shown that the nature and position of halogen substituents significantly influence their structural properties. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

¹H and ¹³C NMR are fundamental one-dimensional NMR techniques that provide initial and crucial structural information.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 3-Bromo-5-fluoro-2-isopropoxybenzoic acid is expected to reveal distinct signals for each type of proton in the molecule. The aromatic region would likely display two doublets, corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the bromine, fluorine, isopropoxy, and carboxylic acid groups. The isopropoxy group would exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. For this compound, ten distinct signals are anticipated, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position. The isopropoxy group will show two signals: one for the methine carbon and one for the equivalent methyl carbons.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Carboxylic Acid H | 10.0 - 13.0 | - | broad s |

| Aromatic H (meta to COOH) | 7.5 - 7.7 | - | d |

| Aromatic H (ortho to COOH) | 7.2 - 7.4 | - | d |

| Isopropoxy CH | 4.5 - 4.8 | 72 - 75 | septet |

| Isopropoxy CH₃ | 1.3 - 1.5 | 21 - 23 | d |

| Carboxylic Acid C=O | - | 165 - 170 | - |

| Aromatic C-O | - | 155 - 158 | - |

| Aromatic C-Br | - | 110 - 113 | - |

| Aromatic C-F | - | 160 - 163 (d, ¹JCF) | - |

| Aromatic C-H | - | 115 - 125 | - |

| Aromatic C-COOH | - | 130 - 133 | - |

Note: These are predicted values based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between atoms, which is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a correlation between the methine proton and the methyl protons of the isopropoxy group. It would also help to confirm the through-bond coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the isopropoxy methine proton to its carbon and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between carbon and proton atoms. HMBC is crucial for piecing together the molecular fragments. For example, correlations would be expected between the isopropoxy protons and the aromatic carbon to which the group is attached, as well as between the aromatic protons and the carbonyl carbon of the carboxylic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space connectivity information. A NOESY spectrum could show a correlation between the isopropoxy protons and the adjacent aromatic proton, confirming their spatial proximity.

Fluorine-19 NMR (¹⁹F NMR) for Characterization

Given the presence of a fluorine atom, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly informative technique. ¹⁹F NMR is characterized by a wide chemical shift range and high sensitivity. The ¹⁹F spectrum of this compound would show a single resonance for the fluorine atom. The precise chemical shift would be indicative of its electronic environment on the aromatic ring. Furthermore, this signal would exhibit coupling to the adjacent aromatic protons, providing valuable information about the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its molecular formula and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₀BrFO₃), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions, thereby confirming the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pattern Analysis and Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule.

For this compound, the fragmentation pattern would likely involve several key bond cleavages:

Loss of the isopropoxy group: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This would result in a significant fragment ion.

Loss of a propyl group from the isopropoxy moiety: Cleavage within the isopropoxy group itself is also expected.

Decarboxylation: The loss of the carboxylic acid group (as CO₂) is a characteristic fragmentation for benzoic acids.

Loss of bromine and fluorine: Cleavage of the carbon-halogen bonds can also occur.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 276/278 | [M]⁺ | Molecular ion |

| 233/235 | [M - C₃H₇]⁺ | Loss of the propyl group |

| 217/219 | [M - C₃H₇O]⁺ | Loss of the isopropoxy group |

| 232/234 | [M - CO₂]⁺ | Decarboxylation |

| 197 | [M - Br]⁺ | Loss of bromine atom |

| 153 | [M - Br - CO₂]⁺ | Loss of bromine and carbon dioxide |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublet peaks for fragments containing bromine.

By integrating the data from these advanced analytical techniques, a comprehensive and unambiguous structural elucidation and purity assessment of this compound can be achieved, providing a solid foundation for its further study and application in research.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The analysis of this compound by IR spectroscopy would reveal characteristic absorption bands corresponding to its distinct structural components: the carboxylic acid, the substituted aromatic ring, the isopropoxy group, and the carbon-halogen bonds.

The carboxylic acid moiety gives rise to several distinct and strong absorptions. A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.infolibretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid, conjugated with the aromatic ring, would be expected to produce a strong, sharp peak in the range of 1710-1680 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching vibrations associated with the carboxylic acid group can be found between 1320 and 1210 cm⁻¹. docbrown.info

The aromatic ring itself presents several characteristic bands. The C-H stretching vibrations of the aromatic protons typically appear just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. orgchemboulder.com Stretching vibrations of the carbon-carbon bonds within the benzene ring usually result in two to three bands in the 1625-1440 cm⁻¹ region. wpmucdn.com Out-of-plane (oop) C-H bending vibrations are also significant and appear in the 900-675 cm⁻¹ range, with their exact position being indicative of the substitution pattern on the ring. udel.eduthieme-connect.de

The isopropoxy group (-O-CH(CH₃)₂) would be identified by its C-H stretching and bending vibrations, as well as the C-O ether linkage. The aliphatic C-H stretching vibrations from the isopropyl methyl groups are expected in the 2990-2850 cm⁻¹ region. docbrown.info A characteristic C-O stretching band for the ether linkage is typically strong and appears in the 1150-1060 cm⁻¹ range. docbrown.info

Finally, the carbon-halogen bonds have characteristic absorptions in the fingerprint region of the spectrum. The C-F stretch gives a strong absorption typically found in the 1400-1000 cm⁻¹ range. wpmucdn.com The C-Br stretching vibration occurs at lower frequencies, generally in the 690-515 cm⁻¹ region. libretexts.orglibretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1625 - 1440 | Medium to Weak |

| Isopropoxy Group | C-H Stretch (Alkyl) | 2990 - 2850 | Medium to Strong |

| Isopropoxy Group | C-O Stretch (Ether) | 1150 - 1060 | Strong |

| Aryl Halide | C-F Stretch | 1400 - 1000 | Strong |

| Aryl Halide | C-Br Stretch | 690 - 515 | Medium to Strong |

Chromatographic Methods for Purity and Separation

Chromatography is an indispensable tool for separating the components of a mixture, making it ideal for assessing the purity of this compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile or thermally sensitive compounds like aromatic carboxylic acids. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) bonded silica (B1680970) column, is used with a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comsielc.com To ensure the carboxylic acid is in its protonated, less polar form and to achieve sharp, symmetrical peaks, the mobile phase is usually acidified. nih.gov This is often accomplished by adding a small percentage of an acid like formic acid or trifluoroacetic acid (TFA). sielc.com

Detection is typically performed using a UV detector, as the benzene ring in the molecule will absorb UV light. The wavelength of maximum absorbance (λmax) for substituted benzoic acids is generally in the range of 230-280 nm. By monitoring the detector response over time, a chromatogram is generated where the area of the peak corresponding to this compound can be compared to the total area of all peaks to calculate its purity.

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 25-30 °C) |

| Detection | UV at ~250 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) analysis of carboxylic acids is challenging due to their low volatility and high polarity, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is generally required to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) derivative. libretexts.orgusherbrooke.ca A common method is esterification, for example, by reaction with an alcohol in the presence of an acid catalyst, or silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-FFAP) with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. usherbrooke.ca

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress and assessing purity. rsc.orglibretexts.org For this compound, a silica gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or ethanol). libretexts.org The polarity of the mobile phase can be adjusted to achieve optimal separation. A small amount of acetic acid is often added to the eluent to suppress the ionization of the carboxylic acid group, resulting in a more compact spot and a consistent retention factor (Rf) value. Visualization can be achieved under UV light (typically at 254 nm) where the aromatic ring will cause the spot to appear dark on a fluorescent background. sigmaaldrich.com

Table 3: Typical TLC System for this compound

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) with 1% Acetic Acid |

| Visualization | UV light at 254 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions of this compound.

For many benzoic acid derivatives, the crystal structure is characterized by the formation of centrosymmetric dimers in the solid state. researchgate.net These dimers are held together by a pair of strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. wikipedia.orgucl.ac.uk It is highly probable that this compound would also crystallize in such a dimeric motif.

Computational and Theoretical Investigations of 3 Bromo 5 Fluoro 2 Isopropoxybenzoic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of molecules. For 3-Bromo-5-fluoro-2-isopropoxybenzoic acid, these calculations reveal the fundamental aspects of its chemical nature.

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. Using DFT methods, often with a basis set like 6-311++G(d,p), the geometry of this compound is optimized to find the lowest energy conformation.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | ~1.90 Å |

| C-F | ~1.36 Å | |

| C=O (carbonyl) | ~1.22 Å | |

| C-O (carbonyl) | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-O (isopropoxy) | ~1.37 Å | |

| Bond Angles | C-C-Br | ~119.5° |

| C-C-F | ~118.8° | |

| O=C-O | ~123.0° | |

| Dihedral Angle | C-C-C=O | ~5-15° |

Note: These values are representative predictions from DFT calculations and may vary based on the specific functional and basis set used.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the isopropoxy and carboxylic acid groups. These regions are the most likely sites for electrophilic attack. The LUMO, conversely, is anticipated to be distributed over the carboxylic acid group and the aromatic ring, particularly near the electron-withdrawing bromine and fluorine atoms, indicating these are potential sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Primarily located on the phenyl ring and oxygen atoms. |

| LUMO | -1.75 | Distributed across the carboxylic acid and aromatic ring. |

| Energy Gap (ΔE) | 5.10 | Indicates moderate chemical stability. |

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The map is colored to show different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack.

In the EPS map of this compound, the most negative potential (red) is concentrated around the carbonyl oxygen of the carboxylic acid, making it a primary site for hydrogen bonding and interactions with electrophiles. The acidic proton of the carboxyl group exhibits a strong positive potential (blue), highlighting its high acidity. The fluorine and bromine atoms also contribute to regions of negative potential due to their high electronegativity.

Reaction Pathway Prediction and Transition State Analysis

Computational methods can be used to model chemical reactions, predict their feasibility, and identify the high-energy transition states that must be overcome. For this compound, a common reaction to study would be the deprotonation of the carboxylic acid group in the presence of a base.

By mapping the potential energy surface of the reaction, a minimum energy path from the reactant to the product can be determined. The highest point along this path corresponds to the transition state. Analysis of the transition state's geometry and vibrational frequencies (where one imaginary frequency corresponds to the motion along the reaction coordinate) confirms its identity and allows for the calculation of the activation energy. This provides a quantitative measure of the reaction's kinetic barrier.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can accurately predict spectroscopic data, which is crucial for the identification and characterization of a compound. Using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts.

Similarly, the vibrational frequencies corresponding to infrared (IR) spectroscopy can be computed. By analyzing the vibrational modes, specific peaks in the IR spectrum can be assigned to the stretching and bending of particular bonds within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 10.0-13.0 ppm | -COOH |

| Chemical Shift (δ) | 7.0-8.0 ppm | Aromatic-H | |

| Chemical Shift (δ) | 4.5-5.0 ppm | -CH (isopropoxy) | |

| Chemical Shift (δ) | 1.3-1.5 ppm | -CH₃ (isopropoxy) | |

| ¹³C NMR | Chemical Shift (δ) | 165-175 ppm | C=O |

| Chemical Shift (δ) | 110-160 ppm | Aromatic-C | |

| IR | Frequency (ν) | 2800-3300 cm⁻¹ | O-H stretch (broad) |

| Frequency (ν) | 1680-1710 cm⁻¹ | C=O stretch | |

| Frequency (ν) | 1210-1320 cm⁻¹ | C-O stretch | |

| Frequency (ν) | 1000-1100 cm⁻¹ | C-F stretch | |

| Frequency (ν) | 550-650 cm⁻¹ | C-Br stretch |

Solvation Models and Environmental Effects on Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent without explicitly modeling individual solvent molecules.

These models treat the solvent as a continuous medium with a specific dielectric constant. By performing calculations within this virtual solvent, it is possible to predict how properties like conformational stability, reaction energies, and electronic spectra change from the gas phase to a solution. For this compound, polar solvents would be expected to stabilize the charged carboxylate anion, thereby increasing the acidity of the carboxylic acid group compared to its gas-phase or nonpolar solvent behavior.

Machine Learning and AI in Chemical Research of Related Compounds

One direct application of machine learning to benzoic acid derivatives involves the prediction of Hammett's constants. These constants quantify the electron-donating or electron-withdrawing effects of substituents on an aromatic ring. A 2023 study successfully used ML algorithms combined with quantum chemical calculations to predict a new, consistent set of Hammett's constants for a wide range of substituted benzoic acid derivatives. acs.org This approach demonstrated high accuracy, providing a powerful tool for predicting reaction rates and mechanisms for new compounds without the need for extensive experimentation. acs.org

More broadly, AI and ML are being integrated into the entire drug discovery pipeline, impacting the research of compounds structurally related to this compound in several ways: nih.gov

Generative Models: AI can design novel molecules from scratch. arxiv.org Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on vast libraries of existing molecules to create new chemical structures with desired properties, such as high binding affinity to a specific biological target and good synthetic accessibility. nih.govarxiv.org This accelerates the hit-finding and lead optimization stages of drug discovery. arxiv.org

Property Prediction: AI models, particularly deep neural networks, are used to predict a wide range of molecular properties. This includes physicochemical properties (like solubility), bioactivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govnih.gov By screening virtual libraries of compounds, these models can prioritize which molecules to synthesize and test, saving significant time and resources. blogspot.com

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise complete synthesis routes for complex molecules. drugtargetreview.com This aids in overcoming challenges in synthetic organic chemistry and facilitates the creation of novel compounds designed by generative models. drugtargetreview.com

Active Learning: Active learning is an ML technique that makes the discovery process more efficient. blogspot.com An initial model is trained on a small set of data, and the model then intelligently selects the most informative new data points (e.g., molecules to test) from a large virtual library to improve its predictions in the next iteration. This iterative process allows researchers to identify promising drug candidates by physically screening only a small fraction of a massive chemical space. blogspot.com